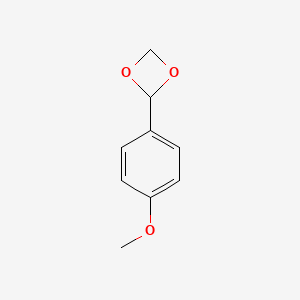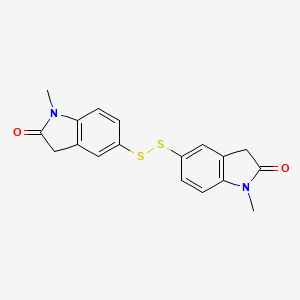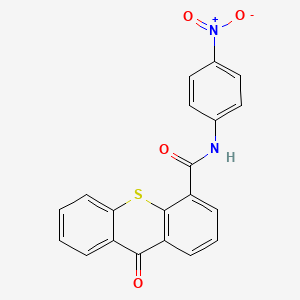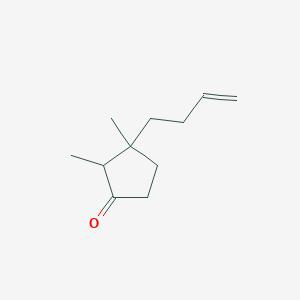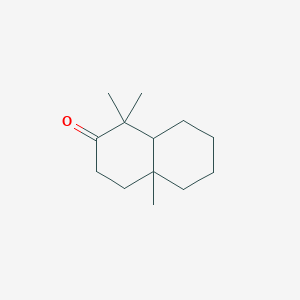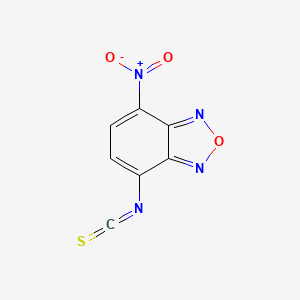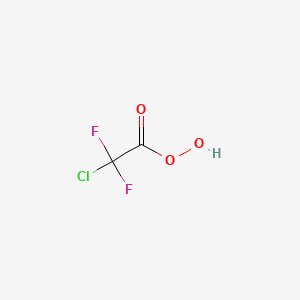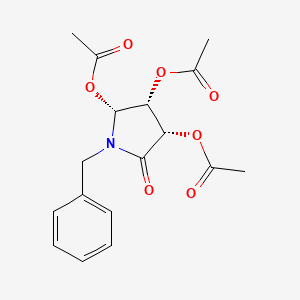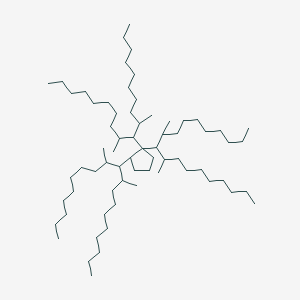
1,1,2-Tris(9,11-dimethylnonadecan-10-YL)cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2-Tris(9,11-dimethylnonadecan-10-YL)cyclopentane is a complex organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclopentane ring substituted with three long-chain alkyl groups, each containing multiple methyl branches. The unique structure of this compound imparts distinct chemical and physical properties, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2-Tris(9,11-dimethylnonadecan-10-YL)cyclopentane typically involves multi-step organic reactions. The process begins with the preparation of the long-chain alkyl groups, which are then attached to the cyclopentane ring through a series of substitution reactions. Common reagents used in these reactions include alkyl halides and strong bases, which facilitate the formation of carbon-carbon bonds under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process requires precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity. Catalysts may also be employed to enhance reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,2-Tris(9,11-dimethylnonadecan-10-YL)cyclopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or alcohols.
Substitution: The alkyl groups on the cyclopentane ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce new functional groups onto the cyclopentane ring.
Wissenschaftliche Forschungsanwendungen
1,1,2-Tris(9,11-dimethylnonadecan-10-YL)cyclopentane has several applications in scientific research:
Chemistry: The compound is used as a model system to study the reactivity and properties of substituted cycloalkanes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in pharmaceutical formulations.
Industry: The compound’s stability and hydrophobic nature make it suitable for use in lubricants, coatings, and other industrial applications.
Wirkmechanismus
The mechanism by which 1,1,2-Tris(9,11-dimethylnonadecan-10-YL)cyclopentane exerts its effects depends on its specific application. In biological systems, the compound may interact with cell membranes or proteins, influencing their structure and function. The long alkyl chains can insert into lipid bilayers, potentially altering membrane fluidity and permeability. Additionally, the cyclopentane ring may engage in specific interactions with molecular targets, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Cyclopentane: A simpler cycloalkane with no substituents, used as a solvent and in chemical synthesis.
1,1,2-Tris(9,11-dimethylnonadecan-10-YL)cyclohexane: A similar compound with a cyclohexane ring instead of cyclopentane, exhibiting different physical and chemical properties.
1,1,2-Tris(9,11-dimethylnonadecan-10-YL)cyclobutane: Another analog with a cyclobutane ring, used for comparative studies in reactivity and stability.
Uniqueness: 1,1,2-Tris(9,11-dimethylnonadecan-10-YL)cyclopentane is unique due to its specific ring size and the presence of three long-chain alkyl groups. This combination imparts distinct steric and electronic effects, influencing its reactivity and interactions with other molecules. The compound’s structure also provides a valuable framework for studying the effects of ring size and substitution patterns on the properties of cycloalkanes.
Eigenschaften
CAS-Nummer |
137077-18-0 |
|---|---|
Molekularformel |
C68H136 |
Molekulargewicht |
953.8 g/mol |
IUPAC-Name |
1,1,2-tris(9,11-dimethylnonadecan-10-yl)cyclopentane |
InChI |
InChI=1S/C68H136/c1-13-19-25-31-37-43-50-58(7)65(59(8)51-44-38-32-26-20-14-2)64-56-49-57-68(64,66(60(9)52-45-39-33-27-21-15-3)61(10)53-46-40-34-28-22-16-4)67(62(11)54-47-41-35-29-23-17-5)63(12)55-48-42-36-30-24-18-6/h58-67H,13-57H2,1-12H3 |
InChI-Schlüssel |
OOQDESJYCMXRJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C)C(C1CCCC1(C(C(C)CCCCCCCC)C(C)CCCCCCCC)C(C(C)CCCCCCCC)C(C)CCCCCCCC)C(C)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3,6-Dimethyl-8-(3,4,5-trimethylphenyl)octyl]-1,3,4-trimethylbenzene](/img/structure/B14261754.png)
![2,4-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B14261777.png)
